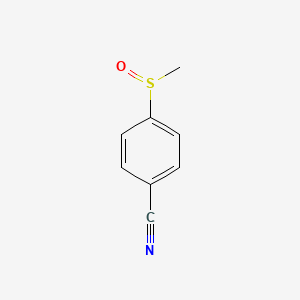

4-(Methylsulfinyl)benzonitrile

概要

説明

4-(Methylsulfinyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is characterized by a benzonitrile group substituted with a methylsulfinyl group at the para position

準備方法

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)benzonitrile can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)benzonitrile using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)benzonitrile in an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

化学反応の分析

Types of Reactions: 4-(Methylsulfinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: 4-(Methylsulfonyl)benzonitrile.

Reduction: 4-(Methylsulfinyl)benzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

4-(Methylsulfinyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and sulfoxides.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(Methylsulfinyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of sulfoxides and nitriles. The molecular targets and pathways involved can vary, but typically include enzymes such as cytochrome P450 oxidases and reductases.

類似化合物との比較

4-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylsulfinyl group.

4-(Methylsulfonyl)benzonitrile: Contains a sulfone group instead of a sulfoxide group.

4-Cyanobenzyl alcohol: Contains a hydroxyl group instead of a methylsulfinyl group.

Uniqueness: 4-(Methylsulfinyl)benzonitrile is unique due to the presence of both a nitrile and a sulfoxide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

生物活性

4-(Methylsulfinyl)benzonitrile, also known as a sulfinyl compound, is an organic molecule characterized by the presence of a methylsulfinyl group attached to a benzonitrile structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may also modulate receptor activity that is implicated in various physiological processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- In Vitro Studies :

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Animal Models :

- In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers compared to control groups.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing the biological activities of related compounds.

特性

IUPAC Name |

4-methylsulfinylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFYBOCMRDEHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。